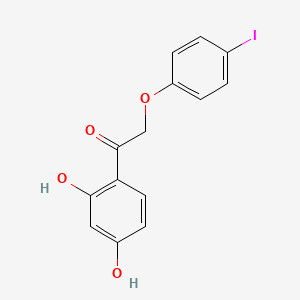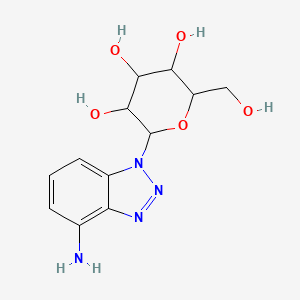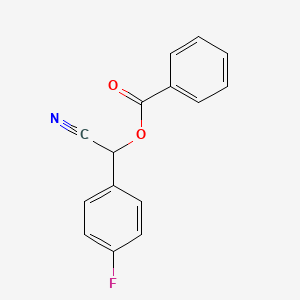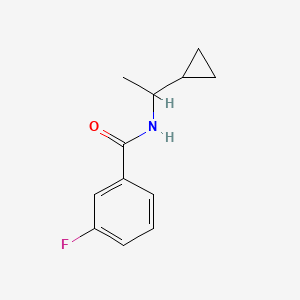
1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethanone
描述
1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethanone, also known as 4-Iodo-2,4-dihydroxychalcone (IDC), is a synthetic compound with potential therapeutic applications. IDC belongs to the class of chalcones, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of IDC involves its ability to modulate various cellular signaling pathways. IDC activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. IDC also inhibits the growth of cancer cells by downregulating the expression of cell cycle regulatory proteins. Inflammation is regulated by various signaling pathways, and IDC has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. IDC also activates the AMPK pathway, which plays a crucial role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
IDC has been shown to have various biochemical and physiological effects. In cancer cells, IDC induces apoptosis, inhibits cell proliferation, and reduces the expression of angiogenic factors. Inflammation is characterized by the activation of various signaling pathways, and IDC has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines. In diabetes research, IDC has been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism.
实验室实验的优点和局限性
IDC has several advantages for lab experiments, including its easy synthesis, high purity, and diverse pharmacological properties. However, IDC has some limitations, including its low solubility in water and the need for high concentrations to achieve its pharmacological effects.
未来方向
Future research on IDC should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Further studies are needed to elucidate the mechanism of action of IDC and its effects on various signaling pathways. Additionally, the development of new derivatives of IDC with improved pharmacological properties should be explored.
科学研究应用
IDC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, IDC has been shown to induce apoptosis (cell death) in cancer cells by activating the intrinsic apoptotic pathway. IDC also inhibits the growth of cancer cells by arresting the cell cycle at the G2/M phase. Inflammation is a key factor in the development of many diseases, and IDC has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In diabetes research, IDC has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSGJDFOBWCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate](/img/structure/B3823030.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3823044.png)
![2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B3823061.png)

![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
![2-[(benzoyloxy)methyl]-5-(1H-[1,2,3]triazolo[4,5-b]phenazin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823119.png)

